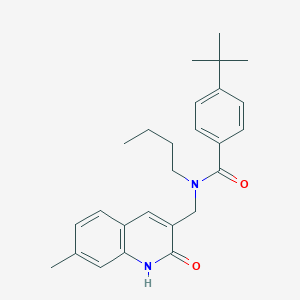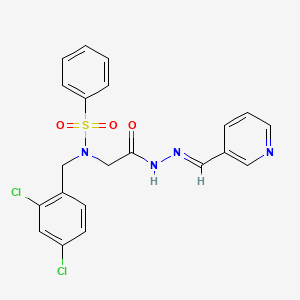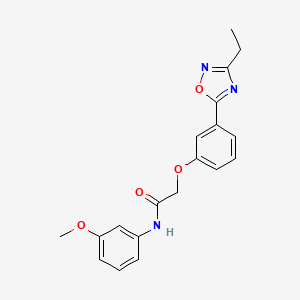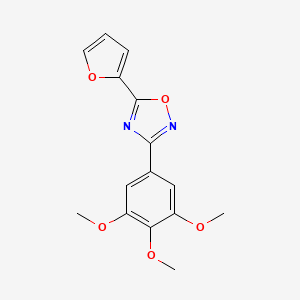
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has been developed as a potential treatment for various B cell-related disorders, including autoimmune diseases and B cell malignancies.
Mécanisme D'action
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. BTK is a key mediator of B cell receptor signaling, which is essential for B cell development, activation, and survival. Inhibition of BTK activity by this compound leads to a reduction in B cell proliferation and survival, as well as a decrease in antibody production.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on B cells. In vitro studies have demonstrated that this compound inhibits B cell proliferation and survival, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can effectively suppress B cell-mediated autoimmune responses and inhibit the growth of B cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its irreversible binding to the active site of BTK. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Orientations Futures
There are several potential future directions for the development and use of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of research is the use of this compound in combination with other therapies for the treatment of B cell-related disorders, including autoimmune diseases and B cell malignancies. Another area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves several steps, including the reaction of 4-(tert-butyl)benzaldehyde with N-butyl-2-bromoacetamide to form 4-(tert-butyl)-N-butylbenzamide. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form the final product, this compound.
Applications De Recherche Scientifique
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of B cell-related disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B cells, leading to a reduction in B cell proliferation and survival. In vivo studies have demonstrated that this compound can effectively suppress B cell-mediated autoimmune responses and inhibit the growth of B cell malignancies in animal models.
Propriétés
IUPAC Name |
N-butyl-4-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-6-7-14-28(25(30)19-10-12-22(13-11-19)26(3,4)5)17-21-16-20-9-8-18(2)15-23(20)27-24(21)29/h8-13,15-16H,6-7,14,17H2,1-5H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXVTDIBOGMHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)

![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)


![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)




![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)